![molecular formula C6H12Br2N2 B3039829 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide CAS No. 135325-05-2](/img/structure/B3039829.png)

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide

Overview

Description

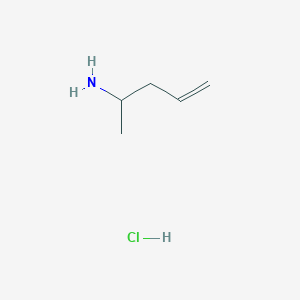

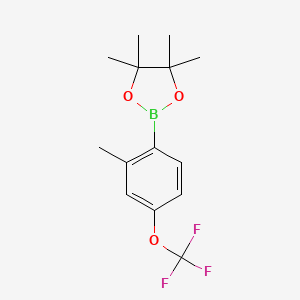

1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide is a chemical compound with the molecular formula C6H12Br2N2 . It has a molecular weight of 271.98 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H . The canonical SMILES structure is C1C2=C(CN1)CNC2 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 110.16 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The topological polar surface area is 24.1 Ų . The heavy atom count is 8 .Scientific Research Applications

Synthesis and Catalysis

- The compound plays a role in the synthesis of hexahydropyrrolo[3,4-b]pyrroles, a process which involves Cu(I)-NHC catalysis. This method is known for its stereoselective and high yield synthesis, incorporating an unusual N-C2 azirine bond cleavage, which is thought to involve a free radical reaction mechanism (Rostovskii et al., 2015).

Material Science and Photoluminescence

- In material science, derivatives of 1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole dihydrobromide are utilized in the synthesis of photoluminescent conjugated polymers. These polymers exhibit strong photoluminescence and are suitable for electronic applications due to their good solubility and processability (Beyerlein & Tieke, 2000).

Anion Receptors

- This compound is also significant in the creation of neutral anion receptors. Modified derivatives have shown enhanced affinity for anions like fluoride, chloride, or dihydrogen phosphate, compared to their non-fluorinated counterparts. Such improvements in affinity have potential applications in sensing technologies (Anzenbacher et al., 2000).

Organic Chemistry and Drug Discovery

- The hexahydropyrrolo[3,4-b]pyrrole framework is proposed as a useful scaffold in the search for new drugs. Synthesis of derivatives using this structure has been developed, emphasizing its potential in generating libraries of 3D-shaped molecules for drug discovery applications (Yarmolchuk et al., 2011).

Electronic and Optical Properties

- Research on electronically intercommunicating iron centers in di- and tetraferrocenyl pyrroles indicates the possibility of using this compound derivatives in the study of electron delocalization and electrochemical properties. Such studies contribute to the understanding of molecular electronic structures (Hildebrandt et al., 2011).

Insecticidal Applications

- Some pyrrole derivatives, including those related to this compound, have been evaluated for their insecticidal efficacy against various stored-product pests. These studies highlight the potential of such compounds in the development of new pest control methods (Boukouvala et al., 2019).

Electronic Structure Analysis

- Photoelectron spectroscopy has been utilized to elucidate the electronic structure of 1,4-dihydropyrrolo[3,2-b]pyrrole, a derivative of hexahydropyrrolo[3,4-c]pyrrole. Such analysis provides insights into the π-electron-donating abilities and electronic properties of these compounds, which are crucial for various applications (Tanaka et al., 1987).

properties

IUPAC Name |

1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole;dihydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.2BrH/c1-5-2-8-4-6(5)3-7-1;;/h7-8H,1-4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTXQAIMJKGVPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)CNC2.Br.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrazin-6-ylmethanamine](/img/structure/B3039761.png)

![[3-Fluoro-4-(methoxymethyl)phenyl]boronic acid](/img/structure/B3039762.png)

![Imidazo[1,2-a]pyrazin-8-ylmethanamine](/img/structure/B3039765.png)